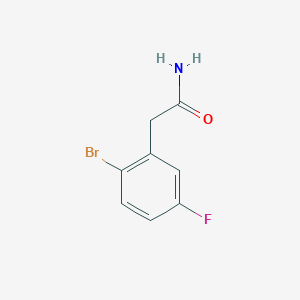

2-(2-Bromo-5-fluorophenyl)acetamide

CAS No.: 1566584-57-3

Cat. No.: VC2742805

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566584-57-3 |

|---|---|

| Molecular Formula | C8H7BrFNO |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | 2-(2-bromo-5-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C8H7BrFNO/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H2,11,12) |

| Standard InChI Key | NZYWIJLJYUTKGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)CC(=O)N)Br |

| Canonical SMILES | C1=CC(=C(C=C1F)CC(=O)N)Br |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(2-Bromo-5-fluorophenyl)acetamide consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with bromine at position 2 (ortho) and fluorine at position 5 (meta). This arrangement creates a molecule with distinctive electronic and steric properties. The compound has the molecular formula C₈H₇BrFNO with a molecular weight of 232.05 g/mol .

The compound can be represented by the SMILES notation "CC(=O)Nc1cc(F)ccc1Br" and the InChI string "InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12)" . These standardized chemical identifiers are crucial for database searches and computational studies of the compound.

Physical and Chemical Properties

N-(2-Bromo-5-fluorophenyl)acetamide typically appears as a white to off-white solid . The presence of the amide functional group contributes to its polar characteristics, influencing solubility in various solvents. The bromine and fluorine substituents on the phenyl ring affect the electron density distribution, creating a molecule with unique reactivity patterns.

Table 1: Key Properties of N-(2-Bromo-5-fluorophenyl)acetamide

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(2-Bromo-5-fluorophenyl)acetamide typically involves the acylation of 2-bromo-5-fluoroaniline with acetic anhydride or acetyl chloride. This reaction generally requires mild conditions and can be performed in the presence of a base such as pyridine or triethylamine to neutralize the acid generated during the reaction.

Precursor Synthesis

A key precursor for N-(2-Bromo-5-fluorophenyl)acetamide is 2-bromo-5-fluoroaniline (CAS: 1003-99-2). According to the literature, this precursor can be synthesized from 2-bromo-5-fluoronitrobenzene through reduction . The synthetic procedure involves:

"To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in HOAc/EtOH (20 mL/20 mL) was added iron powder in one portion at room temperature. The mixture was bubbled with N₂ for 5 min, and then refluxed for 2 hrs. Partial of the solvents were removed on rotary vacuum, then the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et₂O (200mL). After separation, the organic phase was washed with H₂O(50 mL), brine (50 mL), dried on MgSO₄, and concentrated on rotary vacuum to afford the expected product, as a light tan oil (quantitative yield)..."

Once 2-bromo-5-fluoroaniline is obtained, it can be acetylated to form N-(2-Bromo-5-fluorophenyl)acetamide.

Alternative Synthesis Approaches

The literature also suggests approaches involving bromoacetamide derivatives as potential synthetic routes for preparing similar compounds . These methods typically involve the condensation of acid chlorides with primary amines, which could be adapted for the synthesis of N-(2-Bromo-5-fluorophenyl)acetamide.

Another synthetic approach mentioned in related literature involves the nucleophilic substitution reaction of 2-chloro-N-(substituted)acetamides with appropriate thioles, which could potentially be modified for the synthesis of similar acetamide derivatives .

| Supplier Reference | Quantity | Price (EUR) |

|---|---|---|

| IN-DA024HIK | 1g | 30.00 |

| IN-DA024HIK | 5g | 47.00 |

| IN-DA024HIK | 25g | 109.00 |

| IN-DA024HIK | 100g | 201.00 |

| 54-PC101708 | 25g | 209.00 |

| 54-PC101708 | 100g | 681.00 |

| 10-F868406 | 5g | 36.00 |

| 10-F868406 | 25g | 102.00 |

| 10-F868406 | 100g | 238.00 |

| TR-B519140 | 500mg | 1,151.00 |

Applications in Research and Chemistry

Synthetic Intermediate

N-(2-Bromo-5-fluorophenyl)acetamide serves as a valuable intermediate in organic synthesis. The presence of bromine at the ortho position makes it particularly useful for further functionalization through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

Research Applications

According to available literature, N-(2-Bromo-5-fluorophenyl)acetamide is used as a reagent in the preparation of fluorinated rhodacyanine analogues . Rhodacyanines are a class of cyanine dyes that have applications in photographic sensitization, photovoltaics, and as fluorescent probes for biological imaging.

The compound's unique halogenation pattern also makes it potentially valuable in medicinal chemistry research, where halogenated aromatic compounds often serve as building blocks for the development of bioactive molecules.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of N-(2-Bromo-5-fluorophenyl)acetamide appear in the chemical literature, each with distinct substitution patterns that influence their properties and potential applications.

Table 3: Comparison of N-(2-Bromo-5-fluorophenyl)acetamide with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| N-(2-Bromo-5-fluorophenyl)acetamide | 1009-06-9 | C₈H₇BrFNO | 232.05 | Reference compound |

| N-(2-Bromo-5-chlorophenyl)acetamide | 827-66-7 | C₈H₇BrClNO | 248.50 | Chlorine instead of fluorine at position 5 |

| 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide | 1343606-18-7 | C₉H₉BrFNO | 246.08 | Additional methyl group at position 2, bromine on the acetyl group |

| 2-bromo-N-(4-fluorophenyl)acetamide | 2195-44-0 | C₈H₇BrFNO | 232.05 | Fluorine at position 4, bromine on the acetyl group |

| N-(2-Bromo-5-fluorophenyl)pivalamide | 885609-84-7 | C₁₁H₁₃BrFNO | 274.13 | Pivalamide group instead of acetamide |

Structure-Property Relationships

The position and nature of substituents significantly affect the properties of these acetamide derivatives. For example, compared to N-(2-Bromo-5-fluorophenyl)acetamide, the chlorine-substituted analogue (N-(2-Bromo-5-chlorophenyl)acetamide) would likely exhibit higher lipophilicity due to the larger and less electronegative chlorine atom. This could potentially enhance membrane permeability in biological systems.

The placement of fluorine also impacts molecular properties. Compounds with fluorine at position 4 versus position 5 would have different electron density distributions across the aromatic ring, potentially affecting reactivity patterns and binding interactions with biological targets.

Future Research Directions

Synthetic Applications

Future research could explore the utility of N-(2-Bromo-5-fluorophenyl)acetamide in the synthesis of more complex molecular structures. The bromine at position 2 provides an excellent handle for various cross-coupling reactions, potentially leading to the development of new compounds with interesting properties.

Biological Evaluation

Given its structural features, N-(2-Bromo-5-fluorophenyl)acetamide merits investigation for potential biological activities. Studies could focus on:

-

Antiparasitic activity, particularly against Trypanosoma cruzi and related pathogens

-

Ion channel modulation, especially of the hERG potassium channel

-

Anti-infective properties against various bacterial and fungal strains

-

Structure-activity relationship studies to optimize biological activity

Material Science Applications

The unique halogenation pattern of N-(2-Bromo-5-fluorophenyl)acetamide could also be explored for applications in material science, particularly in the development of functional materials where halogen bonding plays a significant role.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume